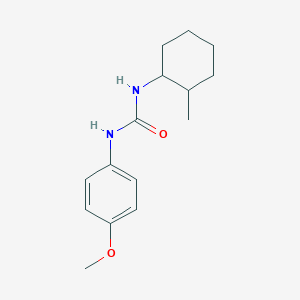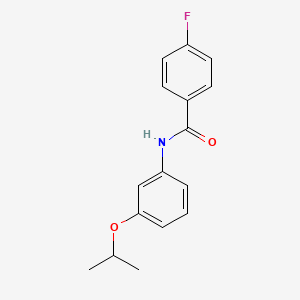
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EIPICO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrrolidinecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In addition, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB in vitro. Furthermore, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level. In addition, it has been extensively studied for its mechanism of action and physiological effects, making it an excellent candidate for further research. However, one of the limitations of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to study the compound's efficacy in animal models of cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more soluble derivatives of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide may enhance its potential therapeutic applications. Another future direction is to investigate the combination of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide with other drugs or therapies to enhance its efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide may provide valuable information for its clinical development.
Métodos De Síntesis
The synthesis of 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-iodoaniline with 4-ethylbenzoyl chloride in the presence of triethylamine and then reacting the resulting product with pyrrolidine-2,5-dione. The compound is obtained as a white solid and has a melting point of 240-242°C.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXMQJJUZJTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)
![N-(1,1-dimethylpropyl)-2-[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]acetamide](/img/structure/B5441282.png)
![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5441303.png)
![N-(2,4-difluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5441305.png)
![4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol](/img/structure/B5441313.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)

![1-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-2-ol](/img/structure/B5441345.png)


![5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5441363.png)
